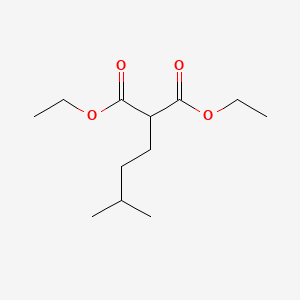

DIETHYL ISOAMYLMALONATE

Description

The exact mass of the compound Diethyl isopentylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4569. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJCIHOJXMCSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202281 | |

| Record name | Diethyl isopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-08-3 | |

| Record name | Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isopentylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isopentylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl isopentylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT8QT93GZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Isoamylmalonate: A Technical Guide for Drug Development Professionals

CAS Number: 5398-08-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isoamylmalonate, also known by its IUPAC name diethyl 2-(3-methylbutyl)propanedioate, is a key organic intermediate with significant applications in the synthesis of pharmaceutical compounds. Its chemical structure, featuring a malonic ester core with an isoamyl substituent, makes it a versatile building block for the creation of more complex molecules, most notably in the production of barbiturate drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of central nervous system depressants.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 5398-08-3 | |

| Molecular Formula | C₁₂H₂₂O₄ | |

| Molecular Weight | 230.30 g/mol | |

| IUPAC Name | Diethyl 2-(3-methylbutyl)propanedioate | |

| Synonyms | Diethyl isopentylmalonate, Isopentylmalonic acid diethyl ester | |

| Appearance | Colorless liquid | |

| Boiling Point | 248-251 °C | |

| Density | 0.958 g/cm³ | |

| Refractive Index | 1.4255 |

Synthesis of this compound

The primary method for synthesizing this compound is through the malonic ester synthesis, a classic and versatile method for preparing substituted carboxylic acids and other organic compounds. This process involves the alkylation of diethyl malonate with an isoamyl halide.

General Synthesis Workflow

The synthesis of this compound follows a straightforward two-step process involving the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by an SN2 reaction with an isoamyl halide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for malonic ester alkylation.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1-Bromo-3-methylbutane (Isoamyl bromide)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise from the dropping funnel with stirring. A white precipitate of the sodium salt of diethyl malonate may form.

-

Alkylation: After the addition of diethyl malonate is complete, add 75.5 g (0.5 mol) of 1-bromo-3-methylbutane dropwise. The reaction mixture is then heated to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is then treated with 200 mL of water to dissolve the sodium bromide. The aqueous layer is extracted three times with 100 mL portions of diethyl ether.

-

Purification: The combined ether extracts are washed with dilute hydrochloric acid and then with water. The ethereal solution is dried over anhydrous sodium sulfate. The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.

Expected Yield: 75-85%

Application in Drug Development: Synthesis of Amobarbital

This compound is a crucial precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. A prominent example is the synthesis of Amobarbital (5-ethyl-5-isoamylbarbituric acid), a sedative-hypnotic agent. The synthesis involves the further alkylation of this compound followed by condensation with urea.

Synthesis of Diethyl Ethyl(isoamyl)malonate

Experimental Protocol:

-

Enolate Formation: To a freshly prepared solution of sodium ethoxide (from 5.75 g, 0.25 mol of sodium in 125 mL of absolute ethanol), add 57.5 g (0.25 mol) of this compound dropwise.

-

Ethylation: Following the formation of the enolate, add 39 g (0.25 mol) of ethyl bromide dropwise. The mixture is then refluxed for 3-4 hours.

-

Work-up and Purification: The work-up and purification steps are analogous to those described for this compound, involving removal of ethanol, extraction with ether, and vacuum distillation to yield diethyl ethyl(isoamyl)malonate.

Synthesis of Amobarbital

Experimental Protocol:

-

Condensation: In a round-bottom flask, dissolve 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol to prepare sodium ethoxide. To this solution, add 64.5 g (0.25 mol) of diethyl ethyl(isoamyl)malonate and 18 g (0.3 mol) of dry urea.

-

Reaction: The mixture is heated under reflux for 8-10 hours. A solid precipitate of the sodium salt of amobarbital will form.

-

Isolation and Purification: After the reaction is complete, the ethanol is distilled off. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the amobarbital. The crude product is then filtered, washed with cold water, and recrystallized from aqueous ethanol to yield pure amobarbital.[1]

Amobarbital Synthesis Workflow

Caption: Synthetic pathway from this compound to Amobarbital.

Mechanism of Action of Barbiturates: The GABA-A Receptor Pathway

Barbiturates, including amobarbital, exert their sedative and hypnotic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.

Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant and prolonged inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

Conclusion

This compound is a foundational intermediate in synthetic organic chemistry with direct and significant applications in the pharmaceutical industry. Its role as a precursor to amobarbital and other barbiturates highlights its importance in the development of drugs targeting the central nervous system. A thorough understanding of its synthesis and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

Synthesis of Amobarbital from Diethyl Isoamylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of amobarbital, a barbiturate derivative with sedative-hypnotic properties, from diethyl isoamylmalonate. The synthesis is a well-established process in medicinal chemistry, primarily involving a condensation reaction with urea. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and quantitative data for the materials involved.

Overview of the Synthetic Pathway

The synthesis of amobarbital from diethyl malonate is a two-step process. The first step involves the sequential alkylation of diethyl malonate to introduce an ethyl and an isoamyl (also known as isopentyl) group at the α-carbon. The resulting intermediate, diethyl ethylisopentylmalonate, is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring of amobarbital.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the reactants, intermediate, and final product involved in the synthesis of amobarbital.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Diethyl Malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | -50 | 199 | 1.055 |

| Diethyl ethylmalonate | Diethyl 2-ethylpropanedioate | C₉H₁₆O₄ | 188.22 | - | 206-208 | - |

| Diethyl ethylisopentylmalonate | Diethyl 2-ethyl-2-(3-methylbutyl)propanedioate | C₁₄H₂₆O₄ | 258.35 | - | 267.6 at 760 mmHg | 0.967 |

| Amobarbital | 5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione | C₁₁H₁₈N₂O₃ | 226.27 | 157 | - | - |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of barbiturates and provide a detailed procedure for the preparation of amobarbital.[3]

Synthesis of Diethyl ethylisopentylmalonate (Intermediate)

This two-step alkylation is performed sequentially.

Step 1: Ethylation of Diethyl Malonate

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This should be done cautiously to control the exothermic reaction.

-

Formation of Sodio-malonic Ester: To the freshly prepared sodium ethoxide solution, gradually add 16 g of diethyl malonate. A voluminous white precipitate of the sodium salt of diethyl malonate will form.[4]

-

Alkylation: To this mixture, add 20 g of ethyl bromide (or an equimolar amount of ethyl iodide) dropwise through the dropping funnel.

-

Reaction Completion: Heat the reaction mixture to reflux for 1-2 hours, or until the solution no longer shows an alkaline reaction to moist litmus paper.

-

Work-up: Distill off the excess ethanol. To the residue, add water and extract the diethyl ethylmalonate with diethyl ether. Dry the ethereal extract over anhydrous sodium sulfate and then distill off the ether. The crude diethyl ethylmalonate can be purified by distillation, collecting the fraction boiling at 206-208 °C.[4]

Step 2: Isoamylation of Diethyl ethylmalonate

-

Second Alkylation: Following a similar procedure to the ethylation, prepare a solution of sodium ethoxide using 2.3 g of sodium in 25 g of absolute ethanol.

-

Reaction: Add the prepared diethyl ethylmalonate to the sodium ethoxide solution, followed by the dropwise addition of an equimolar amount of 1-bromo-3-methylbutane (isoamyl bromide).

-

Reflux and Work-up: Reflux the mixture for several hours until the reaction is complete. The work-up procedure is similar to the ethylation step, involving ethanol removal, water addition, ether extraction, drying, and finally, purification by vacuum distillation to yield diethyl ethylisopentylmalonate.

Synthesis of Amobarbital

-

Preparation of the Condensation Mixture: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 250 ml of absolute ethanol. To this, add a solution of 30 g of dry urea dissolved in 250 ml of hot (approximately 70 °C) absolute ethanol.

-

Condensation Reaction: To the sodium ethoxide-urea mixture, add 0.5 mol of diethyl ethylisopentylmalonate.

-

Reflux: Heat the mixture to reflux in an oil bath at approximately 110 °C for 7 hours. A white solid, the sodium salt of amobarbital, will precipitate.[3]

-

Isolation of Amobarbital: After the reflux period, add 450 ml of hot water (around 50 °C) to dissolve the sodium salt. Acidify the solution with concentrated hydrochloric acid, with constant stirring, until it is acidic to litmus paper.

-

Crystallization and Purification: Cool the clear solution in an ice bath to induce crystallization. Collect the precipitated amobarbital by vacuum filtration, wash with cold water, and dry in an oven at 100-110 °C. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol-water mixture.

Visualizations

Synthesis Pathway of Amobarbital

Caption: Synthetic route of Amobarbital from Diethyl Malonate.

Experimental Workflow for Amobarbital Synthesis

Caption: Workflow for the synthesis of Amobarbital.

References

A Technical Guide to the Synthesis of Barbiturates from Diethyl Malonate Derivatives

Introduction

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] First introduced into medicine in the early 20th century, these compounds have been utilized as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2] The pharmacological activity of barbiturates is highly dependent on the nature of the substituents at the 5-position of the core pyrimidine ring.[1]

The synthesis of barbiturates is a classic example of medicinal chemistry, typically involving the condensation of a 5,5-disubstituted malonic ester with urea.[2] This guide provides a detailed overview of this synthetic pathway, with a specific focus on the synthesis of amobarbital, which utilizes an isoamyl-substituted malonate precursor. The methodologies, quantitative data, and reaction pathways are presented for researchers, scientists, and professionals in drug development.

General Synthesis Pathway

The creation of 5,5-disubstituted barbiturates is generally a two-stage process:

-

Alkylation of Diethyl Malonate: The process begins with diethyl malonate. The α-carbon is acidic and can be deprotonated by a strong base, such as sodium ethoxide, to form an enolate ion. This nucleophilic enolate then undergoes sequential alkylation reactions with alkyl halides to introduce the desired R and R' groups (e.g., ethyl and isoamyl groups).[2]

-

Condensation with Urea: The resulting disubstituted diethyl malonate is then condensed with urea in the presence of a strong base.[2] This reaction proceeds via a twofold nucleophilic acyl substitution, where the deprotonated urea attacks the carbonyl carbons of the ester, leading to cyclization and the formation of the heterocyclic barbiturate ring with the elimination of two ethanol molecules.[1]

The pathway to synthesizing Amobarbital (5-ethyl-5-isoamylbarbituric acid) illustrates this process, starting from diethyl malonate and sequentially adding the isoamyl and ethyl groups before the final condensation step.[3][4]

Quantitative Data Summary

The yield of barbiturate synthesis is influenced by the specific analog being produced, the purity of the reagents, and the precise reaction conditions. The following tables provide key physical properties of a precursor and summarize reported yields for the synthesis of barbituric acid and its derivatives.

| Property | Value | Reference(s) |

| Compound Name | This compound | [5] |

| Alternate Name | Diethyl Isopentylmalonate | [5] |

| CAS Number | 5398-08-3 | [5] |

| Molecular Formula | C₁₂H₂₂O₄ | [5] |

| Molecular Weight | 230.3 g/mol | [5] |

| Product | Starting Malonic Ester | Base | Reported Yield | Reference(s) |

| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 72-78% | [1][6] |

| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 95.3% | [7] |

| Amobarbital | Diethyl ethylisoamylmalonate | Sodium Ethoxide | Not specified | [3][4] |

| Pentobarbital | Diethyl ethyl(1-methylbutyl)malonate | Sodium Alkoxide | ~77% (Final) | [8] |

| Phenobarbital | Diethyl ethylphenylmalonate | Sodium Methoxide | 17.45% | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the parent barbituric acid and a representative protocol for a 5,5-disubstituted derivative like amobarbital, based on established procedures.

Protocol 1: Synthesis of Barbituric Acid

This procedure is adapted from the well-documented condensation of diethyl malonate and urea.[1][6][9]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Urea, dry (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (HCl, ~45 mL)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath or heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, 11.5 g of finely cut sodium is cautiously dissolved in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling.[6][9]

-

Addition of Reactants: Once all the sodium has reacted, 80 g of diethyl malonate is added to the sodium ethoxide solution.[6] A separate solution of 30 g of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol is then added to the flask.[6][9]

-

Condensation Reaction: The mixture is shaken well and heated to reflux for 7 hours in an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during this time.[1][6]

-

Work-up and Isolation: After the reflux is complete, 500 mL of hot (50°C) water is added to the reaction mixture to dissolve the solid.[6]

-

Acidification: The solution is stirred while concentrated HCl is carefully added until the solution is acidic to litmus paper (approximately 45 mL). This protonates the salt, causing the barbituric acid to precipitate.[1][6]

-

Crystallization and Collection: The clear solution is filtered while hot to remove any impurities and then cooled in an ice bath overnight to allow for complete crystallization.[6]

-

Drying: The white crystalline product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 100-110°C for 3-4 hours.[1][6] The expected yield is between 46-50 g.[6][10]

Protocol 2: Synthesis of Amobarbital

This protocol describes the final condensation step to produce Amobarbital from diethyl ethylisoamylmalonate. The synthesis of the precursor itself involves a two-step alkylation of diethyl malonate as shown in Diagram 1.[3]

Materials:

-

Diethyl ethylisoamylmalonate

-

Urea, dry

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Prepare Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving the appropriate molar equivalent of clean sodium metal in absolute ethanol under a reflux condenser.

-

Reaction Mixture: To the sodium ethoxide solution, add the diethyl ethylisoamylmalonate, followed by a solution of dry urea in hot absolute ethanol.[4]

-

Condensation: The reaction mixture is heated to reflux for several hours to facilitate the condensation and ring closure. The progress can be monitored by thin-layer chromatography.

-

Solvent Removal: After the reaction is complete, the ethanol is removed by distillation.[8]

-

Work-up: The residue is dissolved in water. The aqueous solution may be extracted with a non-polar solvent (e.g., toluene) to remove any unreacted ester.[8]

-

Precipitation: The aqueous solution is cooled and carefully acidified with hydrochloric acid to precipitate the crude amobarbital.[8]

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol to yield the final product.[8]

Reaction Mechanism

The synthesis of the barbiturate ring is a classic condensation reaction. A strong base, sodium ethoxide, deprotonates urea, transforming it into a more potent nucleophile. This urea anion then sequentially attacks the two electrophilic carbonyl carbons of the disubstituted malonic ester. Each attack is followed by the elimination of an ethoxide ion. The second attack results in the cyclization of the molecule, forming the stable six-membered pyrimidine ring characteristic of all barbiturates.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. AMOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Amobarbital - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Physical Properties of Diethyl Isoamylmalonate

This technical guide provides a comprehensive overview of the key physical properties of diethyl isoamylmalonate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as an intermediate in the synthesis of pharmaceuticals, such as amobarbital and sukobarbital sodium.[1][2] This document includes a summary of its physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.

Core Physical Properties

The physical characteristics of a compound are crucial for its identification, purification, and handling in a laboratory setting. The boiling point and density are fundamental properties that provide insight into the substance's volatility and mass-to-volume relationship.

Data Presentation: Physical Properties of this compound

The following table summarizes the reported boiling point and density of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 248-251 °C | Standard atmospheric pressure |

| 116-128 °C | 0.68 kPa[1][2] | |

| Density | 0.958 g/cm³ | Not specified, likely at 25°C |

Experimental Protocols

Accurate determination of physical properties is essential for verifying the purity and identity of a substance. The following are detailed methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure compounds, the boiling point is a sharp, characteristic value at a given pressure.

Method 1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the sample is available.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamps

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount (a few mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample, so the open end is submerged in the liquid.[4]

-

Attach the test tube to a thermometer.

-

Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[5] At this point, the vapor pressure of the sample exceeds the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][5]

Method 2: Simple Distillation

This method is suitable for larger sample volumes and can also serve as a purification step.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature reading is the boiling point of the liquid.[6]

-

Record the temperature range over which the liquid distills. For a pure compound, this range should be narrow.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7][8] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Method: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.

Apparatus:

-

Electronic balance (analytical or top-loading)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance and record this value.[9]

-

Carefully add a known volume of this compound to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus with your eyes level to the liquid's surface.[8][9]

-

Measure the combined mass of the graduated cylinder and the liquid sample.[9]

-

Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[7]

-

Calculate the density using the formula: Density = Mass / Volume[8][10]

-

For improved accuracy and precision, repeat the measurement several times and calculate the average density.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5398-08-3 [m.chemicalbook.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. byjus.com [byjus.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vernier.com [vernier.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. embibe.com [embibe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

Molecular weight and formula of diethyl isoamylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl isoamylmalonate, a key chemical intermediate in the synthesis of pharmacologically active molecules. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent utilization, and discusses its relevance in the context of drug development.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |

| Molecular Weight | 230.3 g/mol | [1][2] |

| CAS Number | 5398-08-3 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 116-128 °C at 0.68 kPa | [1] |

| Density | 0.958 g/cm³ | [1] |

| Alternate Names | Diethyl isopentylmalonate | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to the barbiturate drug, amobarbital.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with an isoamyl halide. The following protocol is a standard laboratory procedure.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1-bromo-3-methylbutane (isoamyl bromide)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the diethyl malonate enolate.

-

Alkylation: To the solution of the enolate, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the alkylation.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure to remove the diethyl ether. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[3]

2.2. Synthesis of Amobarbital from this compound

This compound is a direct precursor to amobarbital, a barbiturate with sedative-hypnotic properties.[4] The synthesis involves the condensation of this compound with urea.[5]

Materials:

-

This compound

-

Urea, dry

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol as described in the previous protocol. To this solution, add this compound (1.0 equivalent).

-

Condensation: Add dry urea (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux for 6-8 hours. A white solid, the sodium salt of amobarbital, will precipitate.

-

Isolation and Protonation: After the reaction is complete, cool the mixture and remove the ethanol by distillation. Dissolve the residue in water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 2. This will protonate the barbiturate salt, causing amobarbital to precipitate out of the solution.

-

Purification: Collect the precipitated amobarbital by filtration, wash with cold water, and dry. The crude amobarbital can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

2.3. Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the volatile this compound and for identifying any byproducts.[6] The mass spectrum will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra of similar malonic esters are well-documented and can be used for comparison.[7][8][9]

Role in Drug Development and Signaling Pathways

This compound itself is not pharmacologically active but serves as a crucial intermediate in the synthesis of amobarbital, a barbiturate drug.[4] Barbiturates, including amobarbital, exert their effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[10][11]

Mechanism of Action of Amobarbital:

Amobarbital enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[10][12] It binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[13] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel associated with the receptor.[11][12] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall increase in inhibitory neurotransmission results in the sedative, hypnotic, and anticonvulsant properties of amobarbital.

Visualizations

4.1. Synthesis Workflow of this compound

Caption: Synthesis of this compound.

4.2. Signaling Pathway of Amobarbital

Caption: Mechanism of Action of Amobarbital.

References

- 1. This compound | 5398-08-3 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 4. Amobarbital - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Diethyl ethylmalonate(133-13-1) 1H NMR [m.chemicalbook.com]

- 9. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR [m.chemicalbook.com]

- 10. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 11. What is Amobarbital used for? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. Amobarbital | C11H18N2O3 | CID 2164 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Diethyl Isoamylmalonate

Introduction

Diethyl isoamylmalonate, also known as diethyl (3-methylbutyl)propanedioate, is a diester with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol . As a derivative of malonic acid, it is a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The proton assignments are shown in Figure 1.

Figure 1. Structure of this compound with Proton (H) and Carbon (C) Numbering for NMR Assignments.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | 0.90 | Doublet (d) | 6H | -CH(CH₃)₂ |

| H-b | 1.65 | Multiplet (m) | 1H | -CH(CH₃)₂ |

| H-c | 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| H-d | 1.20 - 1.35 | Multiplet (m) | 2H | -CH-CH₂-CH- |

| H-e | 1.90 | Multiplet (m) | 2H | -CH-CH₂-CH- |

| H-f | 3.35 | Triplet (t) | 1H | Malonate CH |

| H-g | 4.20 | Quartet (q) | 4H | -O-CH₂-CH₃ |

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | 22.5 | -CH(CH₃)₂ |

| C-2 | 27.8 | -CH(CH₃)₂ |

| C-3 | 14.1 | -O-CH₂-CH₃ |

| C-4 | 38.5 | -CH-CH₂-CH- |

| C-5 | 29.5 | -CH-CH₂-CH- |

| C-6 | 51.5 | Malonate CH |

| C-7 | 61.3 | -O-CH₂-CH₃ |

| C-8 | 169.5 | Ester C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Theoretical IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1250-1150 | Strong | C-O stretch (ester) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1370 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

Table 4: Predicted Major Mass Spectrometry Fragments (EI) for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 230 | [C₁₂H₂₂O₄]⁺ | Molecular Ion (M⁺) |

| 185 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |

| 173 | [M - C₄H₉]⁺ | Loss of the isoamyl radical |

| 160 | [M - C₅H₁₀]⁺ | McLafferty rearrangement (loss of isopentene) |

| 159 | [M - C₅H₁₁]⁺ | Loss of the isoamyl group |

| 129 | [Fragment from McLafferty]⁺ | Further fragmentation after rearrangement |

| 57 | [C₄H₉]⁺ | Isoamyl cation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a neat sample.

-

Relaxation Delay : A delay of 1-2 seconds between scans is recommended.[1]

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled single-pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay : A 2-second relaxation delay is standard.

-

Spectral Width : A spectral width of 0-220 ppm is typical for organic molecules.[1]

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to prepare a thin film.

-

Procedure : Place one to two drops of the pure liquid onto one salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Acquisition : Place the "sandwich" plate assembly in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates should be acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.

-

GC-MS Parameters (Typical) :

-

Column : A nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

-

-

MS Parameters (EI) :

-

Ionization Energy : 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using the spectroscopic techniques discussed.

Caption: A logical workflow for molecular structure elucidation using spectroscopic methods.

References

The Pivotal Role of Diethyl Isoamylmalonate in Malonic Ester Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and applications of diethyl isoamylmalonate, a key intermediate in the malonic ester synthesis pathway. This versatile reaction is fundamental to the construction of complex carboxylic acids and their derivatives, which are crucial building blocks in the pharmaceutical and fine chemical industries. This document offers detailed experimental protocols, quantitative data, and process visualizations to empower researchers in leveraging this powerful synthetic tool.

Core Concepts: The Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for the preparation of mono- and di-substituted carboxylic acids. The core principle of this synthesis lies in the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for their facile removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. Subsequent hydrolysis of the ester groups, followed by decarboxylation upon heating, yields the desired substituted carboxylic acid.

This compound serves as a critical intermediate in this process when the goal is to introduce an isoamyl (3-methylbutyl) group. This moiety is present in various biologically active molecules, making the synthesis of this compound and its subsequent transformations highly relevant in drug discovery and development.

Synthesis of this compound

The preparation of this compound is typically achieved through the alkylation of diethyl malonate with an isoamyl halide, most commonly isoamyl bromide (1-bromo-3-methylbutane).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of diethyl n-butylmalonate in Organic Syntheses.[1]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

Water

-

Litmus paper

-

Apparatus for reflux and distillation

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-liter round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 2.5 liters of absolute ethanol. Gradually add 115 g (5 gram atoms) of clean sodium, cut into small pieces, through the condenser. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Enolate Formation: Once all the sodium has dissolved, cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 moles) of diethyl malonate from the separatory funnel.

-

Alkylation: To the resulting clear solution, gradually add 755 g (5.0 moles) of isoamyl bromide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. This step typically takes about two hours.

-

Reaction Completion and Alcohol Removal: Reflux the reaction mixture until it is neutral to moist litmus paper, which usually requires about two hours. Following this, reconfigure the apparatus for distillation and remove the bulk of the ethanol over a steam or water bath. Approximately 2 liters of ethanol can be recovered.

-

Work-up and Purification: Treat the residue with about 2 liters of water and shake thoroughly. Separate the upper layer containing the crude this compound. Purify the product by vacuum distillation. The main fraction of this compound is collected.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference / Note |

| Reactants | ||

| Diethyl Malonate | 5.15 mol | [1] |

| Sodium | 5.0 g atom | [1] |

| Isoamyl Bromide | 5.0 mol | [1] |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [1] |

| Base | Sodium Ethoxide (in situ) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | ~4 hours | [1] |

| Product | ||

| This compound | Expected Yield: 80-90% | Based on analogous synthesis of diethyl n-butylmalonate[1] |

Transformation of this compound to 4-Methylpentanoic Acid

Following its synthesis, this compound can be hydrolyzed to the corresponding dicarboxylic acid and then decarboxylated to yield 4-methylpentanoic acid.

Experimental Protocol: Hydrolysis and Decarboxylation

This is a general procedure for the hydrolysis of a dialkylmalonic ester followed by decarboxylation.

Materials:

-

This compound

-

Potassium hydroxide

-

Water

-

Sulfuric acid (concentrated)

-

Apparatus for reflux and distillation

Procedure:

-

Saponification: In a round-bottomed flask, prepare a solution of potassium hydroxide in water. Add the this compound and heat the mixture to reflux. Continue refluxing until the saponification is complete, which can be determined by the disappearance of the ester layer.

-

Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated sulfuric acid. This will protonate the carboxylate and facilitate the decarboxylation. Gently heat the acidified solution. Carbon dioxide will be evolved. Continue heating until the evolution of gas ceases.

-

Isolation and Purification: The resulting 4-methylpentanoic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by distillation.

Quantitative Data: Formation of 4-Methylpentanoic Acid

| Parameter | Value | Reference / Note |

| Reactant | ||

| This compound | 1.0 mol | |

| Reaction Conditions | ||

| Hydrolysis Reagent | Potassium Hydroxide | |

| Decarboxylation | Heat, Acidic Conditions | |

| Product | ||

| 4-Methylpentanoic Acid | High | Yields for this step are typically high. |

Application in Drug Development: Synthesis of 5-Isoamylbarbituric Acid (Amobarbital)

This compound is a key precursor in the synthesis of the sedative and hypnotic drug, amobarbital (5-isoamylbarbituric acid). This is achieved through a condensation reaction with urea.

Experimental Protocol: Synthesis of 5-Isoamylbarbituric Acid

This protocol is adapted from the synthesis of barbituric acid from diethyl malonate and urea.[2]

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Urea (dry)

-

Hydrochloric acid

-

Apparatus for reflux

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (250 mL).

-

Condensation: To this solution, add this compound (0.5 mole) followed by a solution of dry urea (0.5 mole) in hot (70°C) absolute ethanol (250 mL).

-

Reaction: Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

-

Work-up: After the reaction is complete, add 500 mL of hot (50°C) water, followed by enough hydrochloric acid to make the solution acidic.

-

Isolation: Filter the resulting clear solution and cool it in an ice bath overnight. Collect the precipitated 5-isoamylbarbituric acid by filtration, wash with cold water, and dry.

Quantitative Data: Synthesis of 5-Isoamylbarbituric Acid

| Parameter | Value | Reference / Note |

| Reactants | ||

| This compound | 0.5 mol | [2] |

| Sodium | 0.5 g atom | [2] |

| Urea | 0.5 mol | [2] |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [2] |

| Base | Sodium Ethoxide (in situ) | [2] |

| Temperature | 110°C | [2] |

| Reaction Time | 7 hours | [2] |

| Product | ||

| 5-Isoamylbarbituric Acid | Expected Yield: ~70-80% | Based on the synthesis of barbituric acid[2] |

Visualizing the Process

Malonic Ester Synthesis Pathway for 4-Methylpentanoic Acid

Experimental Workflow for this compound Synthesis

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the introduction of the isoamyl group into molecular frameworks. The malonic ester synthesis, a classic and reliable method, provides a straightforward route to this compound and its subsequent conversion to important carboxylic acids and pharmaceutical agents like amobarbital. The detailed protocols and data presented in this guide are intended to facilitate the practical application of these synthetic transformations in a research and development setting.

References

Diethyl Isoamylmalonate: A Technical Guide to its Synthesis, History, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isoamylmalonate, also known as diethyl (3-methylbutyl)propanedioate, is a dialkyl malonate ester with significant historical importance as a key intermediate in the synthesis of pharmaceuticals, most notably the barbiturate sedative-hypnotic agent, amobarbital. Its synthesis is a classic example of the malonic ester synthesis, a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

The precise date and the individual credited with the first synthesis of this compound are not well-documented in readily available historical records. Its discovery is intrinsically linked to the development of the malonic ester synthesis in the late 19th century. This synthetic method provided a straightforward route to a wide variety of substituted carboxylic acids and other organic compounds. The primary historical significance of this compound lies in its role as a precursor to amobarbital, a barbiturate first synthesized in Germany in 1923. The synthesis of amobarbital necessitates the prior formation of diethyl ethyl(isoamyl)malonate, for which this compound is a direct precursor.

Synthesis of this compound

The synthesis of this compound is achieved through the alkylation of diethyl malonate, a process known as the malonic ester synthesis. This reaction proceeds in two main steps: the formation of a resonance-stabilized enolate from diethyl malonate, followed by its nucleophilic substitution on an appropriate alkyl halide.

Overall Reaction

Logical Workflow of this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Saturated sodium chloride solution (for workup)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.

-

Alkylation: To the stirred mixture, add isoamyl bromide (1 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the alkylation.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Distillation: Purify the crude product by vacuum distillation to yield pure this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Boiling Point | 248-251 °C @ 760 mmHg | [2] |

| Density | 0.958 g/cm³ | |

| Refractive Index | ~1.425 |

Role in Drug Development: Synthesis of Amobarbital

The primary application of this compound in drug development has been as a crucial intermediate in the synthesis of amobarbital, a barbiturate derivative with sedative and hypnotic properties.[3][4] The synthesis involves a subsequent alkylation of this compound followed by condensation with urea.

Signaling Pathway for Amobarbital Synthesis

Caption: Synthetic pathway from this compound to amobarbital.

Experimental Protocol for Amobarbital Synthesis from this compound

-

Second Alkylation: this compound is treated with sodium ethoxide to form the corresponding enolate. This enolate is then alkylated with ethyl bromide to yield diethyl ethyl(isoamyl)malonate.[5]

-

Condensation: The resulting diethyl ethyl(isoamyl)malonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring system of amobarbital.[3][6]

-

Acidification: The resulting sodium salt of amobarbital is then acidified to yield the final amobarbital product.

Conclusion

This compound remains a compound of pedagogical and historical importance in organic and medicinal chemistry. Its synthesis via the malonic ester synthesis is a foundational reaction for students and researchers. While its direct application in modern drug development has diminished with the decline in the therapeutic use of barbiturates, the principles of its synthesis and its role as a building block for more complex molecules continue to be relevant. This guide provides a comprehensive technical overview to support the work of researchers and professionals in the field.

References

- 1. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 2. Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl- | C17H22N2O3 | CID 48762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl Isoamylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of diethyl isoamylmalonate from diethyl malonate and isoamyl bromide via a malonic ester synthesis. The procedure involves the formation of a sodium enolate from diethyl malonate using sodium ethoxide, followed by alkylation with isoamyl bromide. Detailed methodologies for the reaction, workup, and purification are presented. Additionally, this document includes a summary of quantitative data for the reactants and the product, as well as predicted spectroscopic data for the characterization of this compound. A visual representation of the experimental workflow is provided using the DOT language for clear and concise understanding.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids and their derivatives.[1][2] The reaction proceeds through the alkylation of a malonic ester, such as diethyl malonate, which possesses acidic α-hydrogens due to the presence of two flanking carbonyl groups.[3][4] Deprotonation with a suitable base, typically sodium ethoxide, generates a resonance-stabilized enolate that serves as a potent nucleophile.[5] This enolate readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form a C-C bond.[2]

This protocol details the synthesis of this compound, a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The reaction employs diethyl malonate as the starting material, sodium ethoxide as the base, and isoamyl bromide as the alkylating agent.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.413 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 (decomposes) | 0.868 | - |

| Isoamyl Bromide | C₅H₁₁Br | 151.04 | 120-121 | 1.207 | 1.442 |

| This compound | C₁₂H₂₂O₄ | 230.30 | 248-251 | ~0.958 | ~1.426 |

Experimental Protocol

This protocol is based on established procedures for malonic ester synthesis.[6]

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium metal (1.0 eq)

-

Absolute ethanol

-

Isoamyl bromide (1.0 eq)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

5% aqueous hydrochloric acid

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part A: Preparation of Sodium Ethoxide Solution

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

-

Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide in ethanol is formed.

Part B: Alkylation Reaction

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise from a dropping funnel with stirring.

-

After the addition is complete, add isoamyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add water to dissolve the sodium bromide byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 5% aqueous hydrochloric acid, followed by saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product. A patent suggests a yield of 77% can be achieved for this reaction.[7]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data

1H NMR (CDCl3):

-

δ 4.20 (q, 4H, -COOCH2CH3)

-

δ 3.35 (t, 1H, -CH(COOEt)2)

-

δ 1.85-1.75 (m, 2H, -CH2CH(CH3)2)

-

δ 1.60-1.50 (m, 1H, -CH(CH3)2)

-

δ 1.25 (t, 6H, -COOCH2CH3)

-

δ 0.90 (d, 6H, -CH(CH3)2)

13C NMR (CDCl3):

-

δ 169.5 (C=O)

-

δ 61.5 (-COOCH2CH3)

-

δ 52.0 (-CH(COOEt)2)

-

δ 38.0 (-CH2CH(CH3)2)

-

δ 28.0 (-CH(CH3)2)

-

δ 25.5 (-CH2CH2-)

-

δ 22.5 (-CH(CH3)2)

-

δ 14.0 (-COOCH2CH3)

IR (neat):

-

~2960 cm-1 (C-H stretch, alkyl)

-

~1735 cm-1 (C=O stretch, ester)

-

~1150 cm-1 (C-O stretch, ester)

Safety Precautions

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care in an inert atmosphere or under a layer of inert solvent.

-

Isoamyl bromide is a lachrymator and irritant.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. Malonic Ester Synthesis [organic-chemistry.org]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. What alkyl bromide(s) should be used in the malonic ester synthes... | Study Prep in Pearson+ [pearson.com]

- 5. This compound | 5398-08-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

Application Notes and Protocols for the Alkylation of Diethyl Malonate with Isoamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the alkylation of diethyl malonate with isoamyl bromide. This reaction, a classic example of the malonic ester synthesis, is a fundamental method for carbon-carbon bond formation in organic synthesis, leading to the formation of substituted malonic esters which are valuable intermediates in the synthesis of carboxylic acids, barbiturates, and other pharmaceuticals.

Introduction

The alkylation of diethyl malonate is a robust and versatile reaction that proceeds via the formation of a resonance-stabilized enolate. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1] Treatment with a suitable base, typically sodium ethoxide, results in the formation of the diethyl malonate enolate. This enolate is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide, such as isoamyl bromide, to yield the corresponding α-alkylated diethyl malonate.[1][2][3] The use of sodium ethoxide as the base is crucial to prevent transesterification, which could occur with other alkoxide bases.[2][4]

Reaction Scheme

The overall reaction is as follows:

-

Enolate Formation: Diethyl malonate reacts with sodium ethoxide to form the sodium salt of the diethyl malonate enolate.

-

Alkylation: The enolate anion attacks isoamyl bromide in a nucleophilic substitution reaction to form diethyl isoamylmalonate and sodium bromide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the alkylation of diethyl malonate and similar substrates. Yields are highly dependent on reaction conditions and purification methods.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.0 equivalent | [5] |

| Sodium Ethoxide | 1.0 equivalent | [5][6] |

| Isoamyl Bromide | 1.0 - 2.0 equivalents | [5][7] |

| Solvent | Absolute Ethanol | [5][8] |

| Reaction Temperature | Reflux | [5][8] |

| Reaction Time | 1.5 - 5 hours | [5] |

| Yield of Alkylated Product | 50 - 75% | [5][7] |

Experimental Protocol

This protocol details the procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for workup, if necessary)

-

Deionized water

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Preparation of Sodium Ethoxide Solution:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the desired volume of absolute ethanol.

-

Carefully add sodium metal (cut into small pieces) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

-

Formation of the Malonate Enolate:

-

Cool the sodium ethoxide solution to room temperature.

-

Add diethyl malonate dropwise from the dropping funnel to the stirred sodium ethoxide solution.[5] A white precipitate of the sodium salt of diethyl malonate may form.[9]

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the enolate.[5]

-

-

Alkylation Reaction:

-

Add isoamyl bromide dropwise to the stirred suspension of the diethyl malonate enolate.[5]

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.[5][8]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[5]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.[5][6]

-

To the residue, add cold water and an organic solvent such as diethyl ether or ethyl acetate.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by vacuum distillation.[6]

-

Visualizations

Signaling Pathway

Caption: Mechanism of diethyl malonate alkylation.

Experimental Workflow

Caption: Experimental workflow for synthesis.

References

- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Application of Sodium Ethoxide in the Synthesis of Diethyl Isoamylmalonate

Abstract

This document provides a comprehensive overview of the application of sodium ethoxide in the synthesis of diethyl isoamylmalonate, a key intermediate in the production of various organic compounds, including pharmaceuticals. The synthesis is achieved through the malonic ester synthesis, a robust method for forming carbon-carbon bonds. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data from analogous reactions to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction